3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a compound of interest in chemical and biological research. It belongs to the class of amino acids and pyrazole derivatives, which are known for their diverse biological activities. This compound is characterized by a pyrazole ring substituted with an amino group and a branched propanoic acid moiety.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 4-amino-1H-pyrazole with 2,2-dimethylpropanoic acid. The synthesis typically requires controlled conditions to ensure high yield and purity.
3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is classified as:
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid generally involves the following steps:
The reaction typically proceeds via nucleophilic substitution where the amino group of the pyrazole attacks the electrophilic carbon of the propanoic acid. After completion, purification methods such as recrystallization or chromatography are used to isolate the product in pure form.
The molecular structure of 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can be described by its molecular formula and molecular weight of . The compound features a pyrazole ring connected to a branched propanoic acid chain.
Property | Value |
---|---|
Molecular Formula | C10H17N3O2 |
Molecular Weight | 211.26 g/mol |
IUPAC Name | 3-(4-amino-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpropanoic acid |
InChI Key | LCQIHQSKCKPOCL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1CC(C)(C)C(=O)O)C)N |
3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reagents and conditions employed during the reactions.
The mechanism of action for 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding through its structural features, leading to various biological effects. The precise targets and pathways can vary based on its application in research .
Key physical properties include:
Relevant chemical properties include:
3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3